molecular formula C6H4N3NaO4 B13218244 Sodium 6-amino-5-nitropyridine-3-carboxylate

Sodium 6-amino-5-nitropyridine-3-carboxylate

Katalognummer: B13218244
Molekulargewicht: 205.10 g/mol
InChI-Schlüssel: ZDTZNOITHMCEKY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 6-amino-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄N₃NaO₄ It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of pyridine derivatives followed by amination and carboxylation reactions. One common method involves the nitration of 3-nitropyridine, which is then subjected to amination to introduce the amino group at the 6-position. The carboxylation step introduces the carboxylate group at the 3-position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-5-aminopyridine-3-carboxylate, while substitution reactions can introduce various functional groups at different positions on the pyridine ring .

Wissenschaftliche Forschungsanwendungen

Sodium 6-amino-5-nitropyridine-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of sodium 6-amino-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylate group can form ionic bonds with metal ions, affecting the compound’s solubility and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium 6-amino-5-nitropyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its analogs .

Eigenschaften

Molekularformel

C6H4N3NaO4

Molekulargewicht

205.10 g/mol

IUPAC-Name

sodium;6-amino-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C6H5N3O4.Na/c7-5-4(9(12)13)1-3(2-8-5)6(10)11;/h1-2H,(H2,7,8)(H,10,11);/q;+1/p-1

InChI-Schlüssel

ZDTZNOITHMCEKY-UHFFFAOYSA-M

Kanonische SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.